molecular formula C16H15N3O3 B4736536 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B4736536
M. Wt: 297.31 g/mol
InChI Key: ZPKBMTWQHTUPSK-UHFFFAOYSA-N
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Description

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions. One common method involves the reaction of 4-ethoxy-3-methoxybenzohydrazide with pyridine-2-carbonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can be compared with other oxadiazole derivatives, such as:

  • 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
  • 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
  • 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine

These compounds share similar core structures but differ in their substituents, which can significantly influence their chemical and biological properties. The presence of the ethoxy and methoxy groups in this compound may enhance its solubility and bioavailability compared to its analogs.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-21-13-5-4-12(10-14(13)20-2)15-18-16(22-19-15)11-6-8-17-9-7-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKBMTWQHTUPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
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